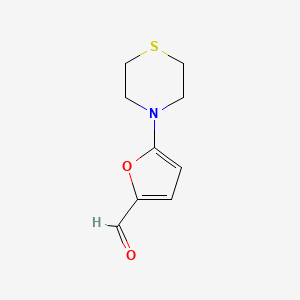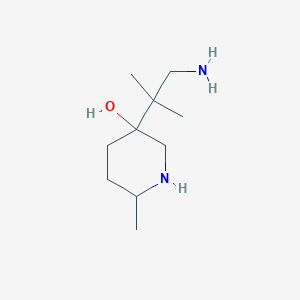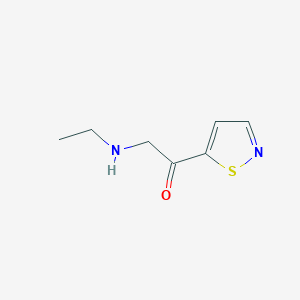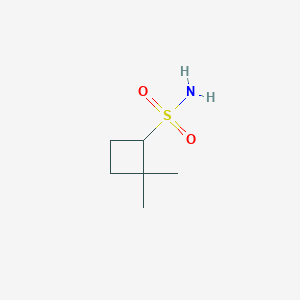![molecular formula C7H6ClN3O2S B13160518 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13160518.png)
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride: is a chemical compound with the molecular formula C₇H₆ClN₃O₂S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride typically involves the chlorination of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid. This reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonic acid in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture until the reaction is complete, as indicated by the cessation of gas evolution.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with efficient stirring and temperature control. The purification steps may involve large-scale crystallization or continuous chromatography techniques to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Reduction Reactions: Conducted in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.
Oxidation Reactions: Performed in aqueous or mixed solvent systems under reflux conditions.
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Carboxylic Acid Derivatives: Formed by oxidation of the methyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of sulfonamide and sulfonate ester derivatives, which are valuable intermediates in organic synthesis .
Biology and Medicine: The compound has been investigated for its potential as a pharmacophore in the design of kinase inhibitors. Its derivatives have shown promise in inhibiting specific kinases involved in cancer cell proliferation, making it a potential candidate for anticancer drug development .
Industry: In the materials science field, this compound is used in the synthesis of functionalized polymers and advanced materials. Its sulfonyl chloride group allows for easy attachment to polymer backbones, imparting unique properties to the resulting materials .
Wirkmechanismus
The mechanism of action of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride and its derivatives involves the inhibition of specific molecular targets, such as kinases. The compound binds to the active site of the kinase, preventing the phosphorylation of downstream substrates. This inhibition disrupts key signaling pathways involved in cell growth and proliferation, leading to the suppression of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
- 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine
- 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Comparison:
- 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-amine: This compound lacks the sulfonyl chloride group, making it less reactive in substitution reactions compared to 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride .
- 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: The presence of a nitrile group instead of a sulfonyl chloride group alters its reactivity and potential applications. It is more commonly used in the synthesis of nitrile-containing heterocycles .
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound has a chloro substituent at the 4-position, which affects its electronic properties and reactivity. It is often used as a precursor in the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives .
Uniqueness: The presence of the sulfonyl chloride group in this compound imparts unique reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various substitution reactions allows for the preparation of a wide range of functionalized derivatives, enhancing its utility in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C7H6ClN3O2S |
|---|---|
Molekulargewicht |
231.66 g/mol |
IUPAC-Name |
7-methylpyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride |
InChI |
InChI=1S/C7H6ClN3O2S/c1-11-3-6(14(8,12)13)5-2-9-4-10-7(5)11/h2-4H,1H3 |
InChI-Schlüssel |
UHNNEXUKRQIRCT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CN=CN=C21)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(thiophen-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13160450.png)






![2-{[3-(Bromomethyl)phenoxy]methyl}pyridine](/img/structure/B13160490.png)





